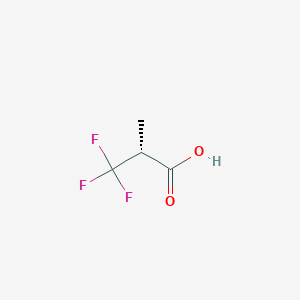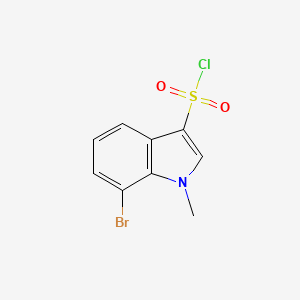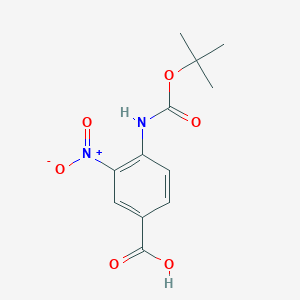
4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a nitro group on a benzoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Trifluoroacetic acid, dichloromethane.
Major Products Formed
Reduction of Nitro Group: 4-((Tert-butoxycarbonyl)amino)-3-aminobenzoic acid.
Deprotection of Boc Group: 3-nitrobenzoic acid.
Applications De Recherche Scientifique
4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs where the Boc group can be removed in vivo to release the active drug.
Mécanisme D'action
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, allowing the amino group to be exposed and participate in subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Tert-butoxycarbonyl)amino)-3-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
4-((Tert-butoxycarbonyl)amino)methylbenzoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid is unique due to the presence of both the Boc-protected amino group and the nitro group on the benzoic acid backbone. This combination allows for selective reactions and transformations, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H14N2O6 |
|---|---|
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-8-5-4-7(10(15)16)6-9(8)14(18)19/h4-6H,1-3H3,(H,13,17)(H,15,16) |
Clé InChI |
HGNXMXBIPSXKDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
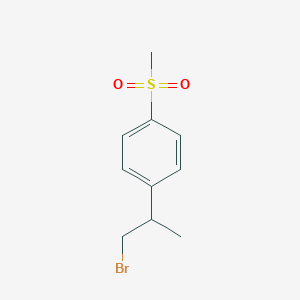
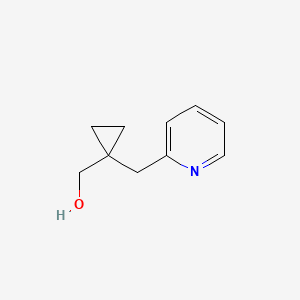
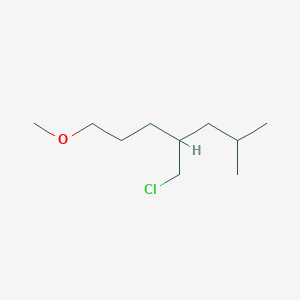
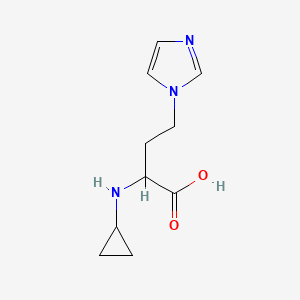
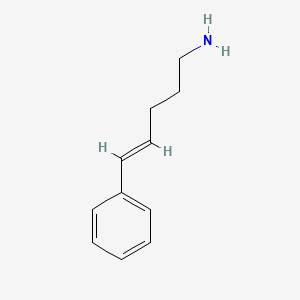
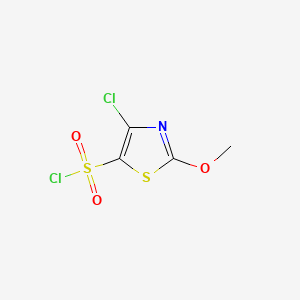
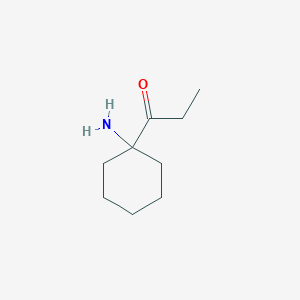
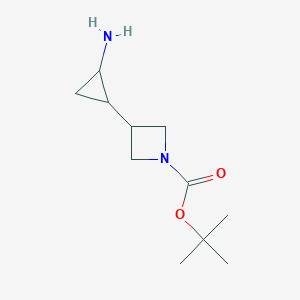
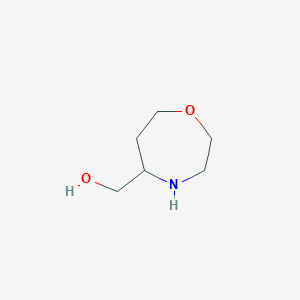

![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)
